molecular formula C16H11ClFN3O2S B2355342 (2-Chloro-4-fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396792-23-6

(2-Chloro-4-fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2355342
CAS RN: 1396792-23-6
M. Wt: 363.79
InChI Key: CTBDSPCRXGDNMX-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H11ClFN3O2S and its molecular weight is 363.79. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-4-fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Packing and Non-Covalent Interactions

The compound exhibits significant roles in crystal packing and non-covalent interactions. Research conducted by Sharma et al. (2019) on 1,2,4-oxadiazole derivatives, closely related to the chemical , showed that these compounds are stabilized via lone pair (lp)-π interactions and halogen bonds. These findings have implications for the understanding of molecular conformations and the design of supramolecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).

Antibacterial Activity

A study by Rai et al. (2010) on similar 1,2,4-oxadiazole derivatives demonstrated notable in-vitro antibacterial activity. Their research established the potential of these compounds as effective agents against various bacterial strains, suggesting that (2-Chloro-4-fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone might possess similar properties (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).

Anticancer and Antimicrobial Potential

The research by Naik et al. (2022) on derivatives of 4-Fluorophenyl methanone indicated their potential as anticancer and antimicrobial agents. This suggests a possible application of the compound in therapeutic treatments against cancer and microbial infections (Naik, Mahanthesha, & Suresh, 2022).

Heterocyclic Compounds Applications

The compound falls into the category of heterocyclic compounds, which have diverse applications in material science and pharmaceuticals, as highlighted in a study by Nagaraju et al. (2018). This broadens the potential application spectrum of (2-Chloro-4-fluorophenyl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2S/c17-13-5-11(18)1-2-12(13)16(22)21-6-10(7-21)15-19-14(20-23-15)9-3-4-24-8-9/h1-5,8,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBDSPCRXGDNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C3=NC(=NO3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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